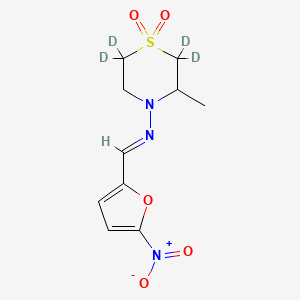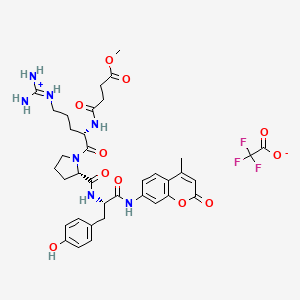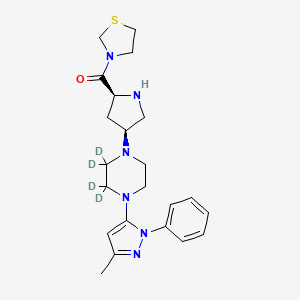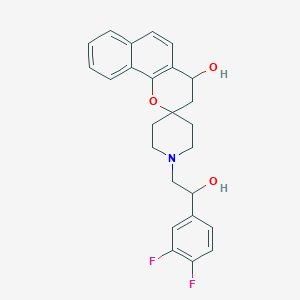
Antimalarial agent 11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimalarial agent 11 is a chemical compound used in the treatment and prevention of malaria, a disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s life cycle, aiming to eliminate the infection and prevent its spread.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 11 involves multiple steps, typically starting with the preparation of a quinoline derivative. The process may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Functionalization of the quinoline ring: Various substituents are introduced to the quinoline core through reactions such as alkylation, acylation, or halogenation.
Final assembly: The final step involves coupling the functionalized quinoline with other molecular fragments to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Antimalarial agent 11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antimalarial activity.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule, enhancing its efficacy or reducing its toxicity.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions are various derivatives of this compound, each with unique properties that may be explored for enhanced antimalarial activity or reduced side effects.
Applications De Recherche Scientifique
Antimalarial agent 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of quinoline derivatives.
Biology: Investigated for its effects on the life cycle of Plasmodium parasites and its potential to disrupt parasite metabolism.
Medicine: Explored as a treatment option for malaria, with ongoing research into its efficacy, safety, and resistance mechanisms.
Industry: Utilized in the development of new antimalarial drugs and combination therapies to combat drug-resistant strains of malaria.
Mécanisme D'action
Antimalarial agent 11 exerts its effects by targeting specific molecular pathways in the Plasmodium parasite. The compound interferes with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion. By inhibiting heme detoxification, this compound causes the accumulation of toxic heme, leading to the death of the parasite. Additionally, the compound may disrupt nucleic acid synthesis and protein synthesis, further inhibiting parasite growth and replication.
Comparaison Avec Des Composés Similaires
Antimalarial agent 11 can be compared with other antimalarial compounds such as:
Chloroquine: Similar mechanism of action but with different resistance profiles.
Artemisinin: Faster-acting but with a different molecular target.
Mefloquine: Different chemical structure and side effect profile.
Uniqueness
This compound is unique in its specific molecular structure and the combination of its pharmacological properties, making it a valuable addition to the arsenal of antimalarial drugs. Its ability to target multiple pathways in the parasite’s life cycle and its potential for use in combination therapies highlight its importance in the fight against malaria.
Propriétés
Formule moléculaire |
C25H25F2NO3 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
1'-[2-(3,4-difluorophenyl)-2-hydroxyethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol |
InChI |
InChI=1S/C25H25F2NO3/c26-20-8-6-17(13-21(20)27)23(30)15-28-11-9-25(10-12-28)14-22(29)19-7-5-16-3-1-2-4-18(16)24(19)31-25/h1-8,13,22-23,29-30H,9-12,14-15H2 |
Clé InChI |
PILGVBYEWDKGIX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12CC(C3=C(O2)C4=CC=CC=C4C=C3)O)CC(C5=CC(=C(C=C5)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


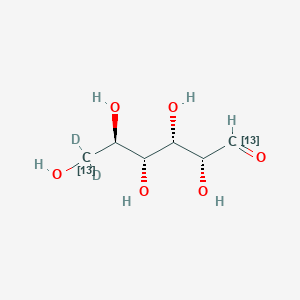

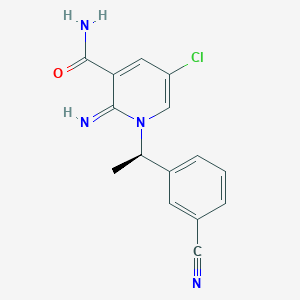
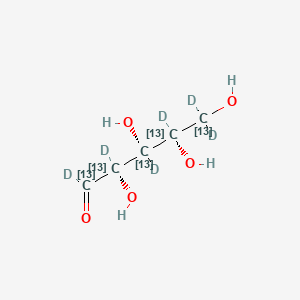
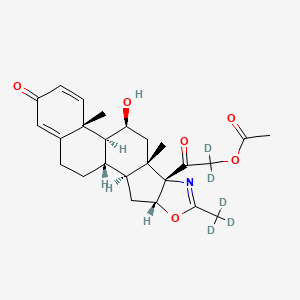
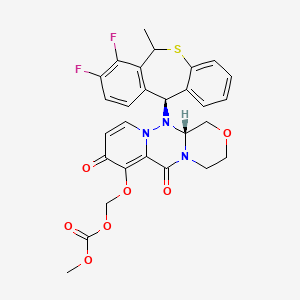

![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
